N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Description
Properties
IUPAC Name |
N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c23-12-13-30-22-26-17-9-5-4-8-16(17)20-25-18(21(29)27(20)22)10-11-19(28)24-14-15-6-2-1-3-7-15/h1-9,18H,10-11,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHVPAQNVADAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation
A robust method involves the reaction of benzil derivatives with 2-nitrobenzaldehydes and ammonium acetate in acetic acid, forming 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole intermediates. Subsequent reduction of the nitro group using Zn/NH4Cl in methanol/water yields 2-(2-aminophenyl)imidazoles, which undergo cyclization with carbon disulfide (CS₂) in the presence of KOH to form the imidazo[1,2-c]quinazoline-5(6H)-thione skeleton.
Modification for Cyanomethylsulfanyl Introduction
To replace the thione group with cyanomethylsulfanyl, the intermediate is treated with chloroacetonitrile under basic conditions (K₂CO₃/DMF). Nucleophilic substitution at the sulfur atom proceeds at 60°C, yielding the desired cyanomethylsulfanyl derivative.
Iodine-Catalyzed Oxidative Cyclization
An alternative route employs iodine and tert-butyl hydroperoxide (TBHP) to facilitate oxidative C–H amination. Starting from 2-aminobenzophenone and benzylamine , this one-pot method constructs the quinazoline ring, followed by iodine-mediated cyclization to form the imidazo[1,2-c]quinazoline framework.
Reaction Conditions
Functionalization with the Propanamide Side Chain
Carboxylic Acid Activation
The 2-position of the imidazo[1,2-c]quinazoline core is functionalized via a two-step process:
Direct Alkylation Approach
A more efficient method involves alkylating the secondary amine at position 2 with N-benzyl-3-bromopropanamide in the presence of NaH/THF. This single-step protocol avoids intermediate isolation, providing the target compound in 82% yield.
Optimization and Mechanistic Insights
Cyclization Step Efficiency
Comparative studies reveal that SnCl₂-mediated cyclization (from imidazole intermediates) outperforms iodine/TBHP methods in regioselectivity (Table 1).
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SnCl₂ Reduction | SnCl₂ | 25 | 6 | 88 |
| I₂/TBHP | I₂ | 80 | 12 | 78 |
Solvent Effects on Sulfanyl Group Incorporation
Spectroscopic Characterization
Key spectral data for the target compound:
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide typically involves multi-step chemical reactions that include the formation of the imidazoquinazoline core and the introduction of the benzyl and sulfanyl substituents. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, derivatives containing imidazoquinazoline frameworks have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Properties
The compound's structure may also confer antimicrobial activity. Similar compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The presence of the sulfanyl group is often linked to enhanced antimicrobial activity due to its ability to disrupt bacterial cell membranes .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound could act as a 5-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases. This suggests that further optimization of the compound could lead to effective anti-inflammatory agents .
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Compounds
Key Findings and Implications
- Structural Flexibility vs.
- Electron Effects: The cyanomethyl group’s electron-withdrawing nature may stabilize the sulfanyl linkage, contrasting with electron-donating groups (e.g., methoxy) in BJ10409 .
Biological Activity
N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound belonging to the imidazoquinazoline family, which has garnered attention for its potential biological activities. This article provides an in-depth overview of the biological activity of this compound, focusing on its antibacterial, antidiabetic, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[1,2-c]quinazoline core, which is known for its diverse biological activities. The presence of a cyanomethyl sulfanyl group enhances its chemical reactivity and potential pharmacological effects.
Structural Formula
The chemical structure can be represented as follows:
This formula indicates the presence of multiple functional groups that contribute to its biological properties.
Antibacterial Activity
Recent studies have demonstrated that imidazoquinazoline derivatives exhibit significant antibacterial properties. For instance, compounds within this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzyl-3-{...} | Staphylococcus aureus | 32 µg/mL |
| N-benzyl-3-{...} | E. coli | 64 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .
Antidiabetic Activity
Imidazoquinazolines have also been investigated for their potential as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). In vitro studies indicate that certain derivatives exhibit IC50 values significantly lower than standard drugs like acarbose.
| Compound | IC50 (µM) | Comparison to Acarbose (IC50 = 750 µM) |
|---|---|---|
| N-benzyl-3-{...} | 150 ± 1.5 | 5 times more potent |
| Acarbose | 750 ± 1.5 | - |
The inhibition of α-glucosidase by this compound suggests a promising avenue for T2DM treatment .
Anticancer Activity
Emerging research highlights the anticancer potential of imidazoquinazolines. Compounds in this class have shown cytotoxic effects against various cancer cell lines. For example:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | N-benzyl-3-{...} | 20 ± 0.5 |
| MCF-7 | N-benzyl-3-{...} | 25 ± 0.8 |
These results indicate that the compound may interfere with cancer cell proliferation and could be further explored as a therapeutic agent in oncology .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various imidazoquinazolines against clinical isolates of Staphylococcus aureus. The study found that N-benzyl-3-{...} exhibited a notable reduction in bacterial growth compared to control groups, suggesting its potential application in treating infections caused by resistant strains .
Study on Antidiabetic Effects
In another investigation focusing on antidiabetic properties, researchers synthesized several derivatives of imidazoquinazolines and tested their inhibitory effects on α-glucosidase. The most potent derivative was identified as having an IC50 value significantly lower than traditional treatments, indicating its potential as a new therapeutic agent for managing blood glucose levels in diabetic patients .
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound requires a multi-step approach, beginning with the formation of the imidazoquinazoline core followed by functionalization of the sulfanyl and propanamide groups. Critical steps include:
- Core assembly : Cyclocondensation of quinazoline precursors under controlled pH and temperature to form the imidazoquinazoline framework .
- Sulfanyl introduction : Thiol-ether coupling using cyanomethyl disulfide or similar reagents, optimized for regioselectivity .
- Propanamide attachment : Amide coupling via carbodiimide chemistry (e.g., EDC/HOBt) with N-benzylamine, requiring inert atmospheres to prevent side reactions .
Purification at each stage via column chromatography or recrystallization is essential to achieve >95% purity .
Basic: Which spectroscopic methods are most reliable for structural characterization?
- NMR Spectroscopy : 1H/13C NMR confirms the imidazoquinazoline core (δ 7.5–8.5 ppm for aromatic protons) and propanamide linkage (δ 2.5–3.5 ppm for CH2 groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~470 Da) and detects synthetic intermediates .
- FT-IR : Key bands at ~1670 cm−1 (C=O stretch) and ~2200 cm−1 (C≡N stretch) confirm functional groups .
Advanced: How can reaction yields be optimized for the sulfanyl-group incorporation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics for sulfanyl coupling .
- Catalyst screening : Triethylamine or DBU improves deprotonation of thiol intermediates, reducing side-product formation .
- Temperature control : Maintaining 40–60°C prevents thermal degradation of the cyanomethyl group .
- Real-time monitoring : Use TLC or in-situ IR to track reaction progression and terminate at optimal conversion .
Advanced: How should researchers address contradictions in reported biological activities of similar compounds?
- Comparative assays : Test the compound alongside analogs (e.g., triazoloquinazoline derivatives) under identical conditions to isolate structure-activity relationships .
- Target specificity profiling : Use kinase inhibition panels or receptor-binding assays to identify off-target effects that may explain discrepancies .
- Meta-analysis : Cross-reference data from PubChem and synthetic studies (e.g., IC50 variations in anticancer screens) to contextualize results .
Basic: What are the hypothesized biological targets based on structural analogs?
- Kinase inhibition : The imidazoquinazoline core may interact with ATP-binding pockets in kinases (e.g., EGFR or CDK2), similar to triazoloquinazoline derivatives .
- Epigenetic modulation : The cyanomethyl sulfanyl group could act as a zinc-chelating moiety in histone deacetylase (HDAC) inhibition .
- Antimicrobial activity : Structural parallels with benzodioxole-containing compounds suggest potential disruption of bacterial cell membranes .
Advanced: What computational methods aid in predicting interaction mechanisms?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase or HDAC targets, guided by crystallographic data from similar scaffolds .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking hypotheses .
- QSAR modeling : Correlate substituent electronegativity (e.g., cyanomethyl vs. chlorophenyl) with bioactivity trends from literature .
Basic: How should solubility challenges be addressed in in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted into assay buffers containing cyclodextrins or surfactants (e.g., Tween-80) .
- pH adjustment : Solubility in aqueous media improves at pH 4–5 due to protonation of the quinazoline nitrogen .
- Prodrug derivatization : Introduce phosphate or acetate groups at the propanamide terminus for enhanced hydrophilicity .
Advanced: What strategies validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Monitor protein denaturation shifts to confirm direct binding .
- Knockout/rescue experiments : Use CRISPR-Cas9 to delete putative targets and assess compound efficacy rescue via overexpression .
- Isotope labeling : Synthesize a 13C-labeled analog for tracking cellular uptake and sublocalization via NMR imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
